molecular formula C16H13NO3 B3394519 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde CAS No. 228264-76-4

10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

Cat. No.: B3394519
CAS No.: 228264-76-4
M. Wt: 267.28 g/mol
InChI Key: YCBSABJEIGYNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde is an organic compound with the molecular formula C16H13NO3. It is a derivative of phenoxazine, characterized by the presence of two aldehyde groups at the 3 and 7 positions and an ethyl group at the 10 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde typically involves the reaction of phenoxazine derivatives with appropriate aldehyde precursors. One common method includes the reaction of phenoxazine with ethyl bromide to introduce the ethyl group at the 10 position, followed by formylation to introduce the aldehyde groups at the 3 and 7 positions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde in biological systems involves its interaction with cellular components, leading to various biochemical effects. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

10-ethylphenoxazine-3,7-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-17-13-5-3-11(9-18)7-15(13)20-16-8-12(10-19)4-6-14(16)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSABJEIGYNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)OC3=C1C=CC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595723
Record name 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228264-76-4
Record name 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction was conducted using 2.7 g (12.8 mmol) of 10-ethylphenoxazine (4c), 3.8 g (52.0 mmol) of DMF, 1.8 g (13.2 mmol) of zinc chloride, 7.8 g (50.9 mmol) of phosphorus oxychloride, and 50 ml of toluene in the same manner as in Example 1 (2). The resultant reaction mixture was treated in the same manner to obtain 2.47 g of 3,7-diformyl-10-ethylphenoxazine (2c).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
1.8 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Reactant of Route 5
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.